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Bay 65-1942 hydrochloride

Cat. No.: B608348
CAS No.: 600734-06-3
M. Wt: 431.9 g/mol
InChI Key: XZTOAEZYOFWVHB-PFEQFJNWSA-N
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Description

Overview of the IKK-NF-κB Axis in Cellular Regulation

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) represents a family of transcription factors that are central to regulating a cell's response to various stimuli. wikipedia.org This pathway is integral to immunity, inflammation, cell survival, and proliferation. portlandpress.com In most resting cells, NF-κB proteins are kept inactive in the cytoplasm, bound to a family of inhibitory proteins known as inhibitors of κB (IκB). wikipedia.orgplos.org

A wide range of signals, including inflammatory cytokines, pathogens, and cellular stress, can activate the IκB kinase (IKK) complex. wikipedia.orgnih.gov The activated IKK complex then phosphorylates IκB proteins. wikipedia.orgnih.gov This phosphorylation event marks the IκB proteins for ubiquitination and subsequent degradation by the proteasome. wikipedia.orgbabraham.ac.uk The degradation of IκB frees the NF-κB dimer, allowing it to translocate into the nucleus, where it can bind to specific DNA sequences and initiate the transcription of target genes. wikipedia.org The dysregulation of this pathway is implicated in a variety of diseases, including cancer, as well as inflammatory and autoimmune disorders. wikipedia.orgjci.org

Role of IKK Isoforms (IKKα, IKKβ, IKKε) in Signal Transduction

The IKK complex is the convergence point for the majority of signals that activate NF-κB and is composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (also known as IKK2), and a crucial regulatory subunit called NF-κB essential modulator (NEMO or IKKγ). nih.govmedchemexpress.com There are also IKK-related kinases, such as TANK-binding kinase 1 (TBK1) and IKKε (also known as IKKi), which play roles in related signaling pathways, particularly in the innate immune response. medchemexpress.commdpi.com

Two primary signaling pathways lead to NF-κB activation:

The Canonical (Classical) Pathway: This pathway is typically triggered by pro-inflammatory stimuli and is dependent on the IKKβ and NEMO subunits. nih.govnih.gov The activated IKK complex, primarily through IKKβ, phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB dimers, which are most commonly composed of p50 and RelA (p65) subunits. nih.govjci.org The kinase activity of IKKβ towards IκB is significantly higher than that of IKKα, making it the dominant kinase in this pathway. ijbs.com

The Non-Canonical (Alternative) Pathway: This pathway is activated by a specific subset of stimuli, often from the tumor necrosis factor (TNF) receptor family, and is dependent on IKKα and the NF-κB-inducing kinase (NIK). nih.govmdpi.com It involves the IKKα-mediated processing of the p100 NF-κB subunit to p52, leading to the nuclear translocation of p52-RelB dimers. mdpi.comnih.gov

The different isoforms have distinct and sometimes overlapping functions, which are critical for the precise control of cellular responses. nih.gov IKKα also has functions independent of the NF-κB pathway, contributing to the regulation of gene transcription through other mechanisms. mdpi.com

Table 1: Key Kinases in the IKK Family and Their Primary Functions

KinasePrimary PathwayKey SubstratesPrimary Function in NF-κB Signaling
IKKα (IKK1) Non-Canonical, Canonicalp100, IκBα, RelAMediates p100 processing to p52; also involved in termination of canonical signaling. nih.govmdpi.com
IKKβ (IKK2) CanonicalIκBα, IκBβ, p65Key mediator of IκB phosphorylation and degradation in response to pro-inflammatory stimuli. ijbs.comnih.gov
IKKε (IKKi) IKK-relatedIRF3, IRF7, IκBαPhosphorylates transcription factors for the type I interferon response; can also phosphorylate IκBα. medchemexpress.commdpi.comnih.gov
TBK1 IKK-relatedIRF3, IRF7Crucial for the innate immune response through phosphorylation of interferon regulatory factors. mdpi.com

Transcriptional Regulation by NF-κB and its Downstream Effects

Once activated and translocated to the nucleus, NF-κB dimers bind to specific DNA sequences, known as κB sites, in the promoter or enhancer regions of target genes. wikipedia.org This binding initiates the recruitment of co-activator proteins and RNA polymerase, leading to gene transcription. wikipedia.org As a "rapid-acting" primary transcription factor, NF-κB can be activated without the need for new protein synthesis, allowing cells to respond quickly to harmful stimuli. wikipedia.org

The downstream effects of NF-κB activation are vast and context-dependent, influencing:

Inflammation and Immunity: NF-κB controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that orchestrate the immune response. researchgate.net

Cell Survival: It promotes the transcription of anti-apoptotic genes, thereby protecting cells from programmed cell death. royalsocietypublishing.org

Cell Proliferation: It can regulate the expression of genes involved in cell cycle progression. portlandpress.com

Negative Feedback: To ensure a transient response, NF-κB activation leads to the transcription of its own inhibitors, including IκBα and A20, which creates a negative feedback loop that terminates the signal. portlandpress.comdovepress.com

The specific set of genes activated by NF-κB can vary depending on the cell type, the nature of the stimulus, and the composition of the NF-κB dimer. nih.govdovepress.com

Academic Significance of IKK-NF-κB Modulation in Research

The central role of the IKK-NF-κB pathway in health and its dysregulation in numerous diseases make it a subject of intense academic and therapeutic interest. wikipedia.orgnih.gov Chronic or constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and various types of cancer, where it can promote tumor growth, prevent apoptosis, and facilitate metastasis. jci.org

The development and use of specific inhibitors are crucial for dissecting the complex functions of this pathway. By selectively blocking different components, researchers can investigate the specific contribution of each isoform to various biological and pathological processes.

Bay 65-1942 (hydrochloride) is a notable example of such a research compound. medchemexpress.comadooq.com It is an ATP-competitive inhibitor that selectively targets the kinase activity of IKKβ. adooq.commedchemexpress.combiocrick.com This selectivity allows scientists to specifically probe the functions of the canonical NF-κB pathway. Studies using Bay 65-1942 have provided valuable insights into the role of IKKβ in conditions such as myocardial injury, neurodegeneration, and cancer. nih.govnih.gov For instance, research has shown that inhibiting IKKβ with Bay 65-1942 can protect dopamine (B1211576) neurons from lipopolysaccharide-induced neurotoxicity and reduce myocardial injury following ischemia-reperfusion. In cancer research, it has been used to investigate signaling cross-talk and the effects of IKKβ inhibition on cell viability and gene expression. nih.govplos.org

Table 2: Research Findings on the IKKβ Inhibitor Bay 65-1942

Research AreaModel SystemKey FindingsCitations
Cardioprotection Mouse model of myocardial ischemia-reperfusionDelivery of Bay 65-1942 significantly reduced infarct size. medchemexpress.commedchemexpress.com
Neuroprotection Rat mesencephalic neuron-glia culturesAttenuated lipopolysaccharide-induced neurotoxicity and the loss of dopamine neurons. nih.gov
Cancer Biology Cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cellsInhibition of IKKβ with Bay 65-1942 (referred to as CmpdA) decreased levels of the oncoprotein ETS-1. Combination with a SRC inhibitor synergistically suppressed cell proliferation and induced apoptosis. nih.gov
Cancer Biology Imatinib-resistant chronic myelogenous leukemia (CML) cellsInhibition of IKK with Bay 65-1942 led to a decrease in IκBα mRNA but an unexpected increase in IL-6 expression, revealing a compensatory activation of the MEK/ERK pathway. plos.org
Huntington's Disease Research HEK293T cellsUsed as an IKBKB inhibitor to study the phosphorylation of the huntingtin (HTT) protein, demonstrating its modulation is linked to a non-canonical IKK pathway. life-science-alliance.org
Biochemical Properties Cell-free kinase assaysIdentified as an ATP-competitive inhibitor of IKKβ with a high degree of selectivity over other kinases. babraham.ac.ukadooq.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26ClN3O4 B608348 Bay 65-1942 hydrochloride CAS No. 600734-06-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4.ClH/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17;/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTOAEZYOFWVHB-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600734-06-3
Record name 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-[(3S)-3-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600734-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY65-1942
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600734063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY65-1942
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LM458LV8E
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Bay 65 1942 Hydrochloride : a Focused Academic Overview

Identification and Early Characterization as a Kinase Inhibitor

Bay 65-1942 was identified by Bayer through a high-throughput screening process. portico.org It belongs to a chemical class known as 2-amino-6-(2-hydroxyphenyl)-pyridines. portico.org Following its discovery, several rounds of optimization led to the detailed biological characterization of Bay 65-1942. portico.org Early research established the compound as a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway. portico.orgnih.govnih.gov The NF-κB pathway is crucial in regulating immune and inflammatory responses, and its deregulation is implicated in various diseases. portico.orgnih.gov Consequently, inhibitors of IKKβ, such as Bay 65-1942, became significant tools for studying the physiological and pathological roles of this pathway. nih.gov

ATP-Competitive Inhibition Profile of IKKβ Kinase Activity

Bay 65-1942 functions as an ATP-competitive inhibitor of IKKβ kinase activity. portico.orgnih.govmedchemexpress.commybiosource.com This mechanism of action means the compound binds to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of IKKβ substrates like IκBα. portico.orgnih.gov The potency of this inhibition has been quantified in enzymatic assays, revealing its high affinity for the IKKβ enzyme. Research has reported a dissociation constant (Ki) for IKKβ in the low nanomolar range, indicating strong binding. portico.orgnih.gov

Inhibition of IKKβ by Bay 65-1942
ParameterValueReference
Ki2 nM portico.org
Ki for GST-IκBα4 nM nih.gov

Selectivity Spectrum Against Diverse Kinases and Phosphatases

A critical aspect of a kinase inhibitor's profile is its selectivity, as off-target effects can complicate experimental results. Bay 65-1942 has demonstrated a notable degree of selectivity for IKKβ over other kinases, including the closely related IKKα isoform. portico.orgnih.gov Studies have shown that the concentration of Bay 65-1942 required to inhibit IKKα is significantly higher than that needed for IKKβ. portico.org Furthermore, its activity against a broader panel of kinases has been evaluated, showing minimal inhibition against several other serine/threonine and tyrosine kinases at concentrations where IKKβ is potently inhibited. nih.gov There is currently no available information in the reviewed sources regarding its selectivity against phosphatases.

Selectivity Profile of Bay 65-1942
KinaseInhibition Value (IC50 or Ki)Selectivity Fold (vs. IKKβ Ki of 2-4 nM)Reference
IKKα135 nM (Ki)~34-68 fold portico.orgnih.gov
IKKε> 10 µM (IC50)>2500 fold nih.gov
MKK4> 10 µM (IC50)>2500 fold nih.gov
MKK7> 10 µM (IC50)>2500 fold nih.gov
ERK-1> 10 µM (IC50)>2500 fold nih.gov
Syk> 10 µM (IC50)>2500 fold nih.gov
Lck> 10 µM (IC50)>2500 fold nih.gov
Fyn> 10 µM (IC50)>2500 fold nih.gov
PI3Kγ> 10 µM (IC50)>2500 fold nih.gov
PKA> 10 µM (IC50)>2500 fold nih.gov
PKC> 10 µM (IC50)>2500 fold nih.gov

Molecular Mechanisms of Action and Cellular Interventions

Direct Inhibition of IKKβ Catalytic Activity

Bay 65-1942 functions as a direct and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway. core.ac.ukportico.org It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the IKKβ enzyme, preventing the kinase from utilizing ATP to phosphorylate its substrates. adooq.commedchemexpress.comglpbio.comnih.gov This inhibition is highly potent and selective. Research has demonstrated that Bay 65-1942 inhibits IKKβ with a high degree of specificity over the related IKKα isoform and a wide range of other protein kinases. portico.orgbabraham.ac.uk The inhibitory constant (Ki) for its interaction with IKKβ has been reported as 4 nM, while its IC50 (half-maximal inhibitory concentration) for IKKα is significantly higher at 135 nM, underscoring its more than 30-fold selectivity for IKKβ. portico.orgnih.gov

Table 1: Kinase Inhibition Profile of Bay 65-1942

This table details the inhibitory potency and selectivity of Bay 65-1942 against IKKβ and other kinases.

Target KinaseInhibition ValueValue TypeSelectivity NoteReference
IKKβ2 nMIC50Primary Target portico.org
IKKβ4 nMKiPrimary Target nih.gov
IKKα135 nMIC50>30-fold less sensitive than IKKβ portico.org
IKKε, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, PKC> 10 µMIC50Largely unaffected at therapeutic concentrations nih.gov

Modulation of IκBα Phosphorylation and Degradation

The primary function of activated IKKβ is to phosphorylate the inhibitor of NF-κB alpha (IκBα) at two specific serine residues, S32 and S36. nih.gov This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. nih.gov By directly blocking the catalytic activity of IKKβ, Bay 65-1942 effectively prevents the phosphorylation of IκBα. core.ac.ukchemdiv.comnih.gov As a result, IκBα remains in its stable, unphosphorylated state and is not targeted for degradation. nih.gov This action stabilizes the IκBα protein, keeping it bound to the NF-κB complex. nih.gov

Impact on NF-κB p50/p65 Heterodimer Nuclear Translocation

In its inactive state, the NF-κB transcription factor, most commonly the p50/p65 heterodimer, is held in the cytoplasm by the inhibitory IκBα protein. core.ac.uk The degradation of IκBα is the crucial step that unmasks a nuclear localization sequence on the p50/p65 dimer, allowing it to translocate into the nucleus. core.ac.uknih.gov By preventing IκBα phosphorylation and degradation, Bay 65-1942 ensures that the p50/p65 heterodimer remains sequestered in the cytoplasm. core.ac.ukchemdiv.com This blockade of nuclear translocation is the ultimate mechanism by which the compound inhibits NF-κB-dependent cellular activities.

Interplay with Complementary Signaling Cascades

While highly selective for IKKβ, Bay 65-1942 has been observed to influence other major signaling pathways, indicating a complex cellular response to IKKβ inhibition.

Interestingly, studies in certain cellular contexts, such as imatinib-resistant chronic myelogenous leukemia (CML) cells, have revealed an unexpected adaptive response to IKK inhibition by Bay 65-1942. researchgate.netnih.gov In these cells, treatment with Bay 65-1942 led to a significant increase in the activation of the MEK/ERK pathway, evidenced by heightened phosphorylation of ERK. researchgate.netnih.govplos.org This activation was found to be responsible for a paradoxical increase in the expression of the inflammatory cytokine IL-6. nih.govplos.org This effect could be prevented by co-administering a MEK inhibitor, highlighting a feedback loop or crosstalk between the NF-κB and MEK/ERK pathways that is unmasked by IKKβ inhibition. nih.govplos.org

The effect of Bay 65-1942 on other mitogen-activated protein kinases (MAPKs) appears to be cell-type dependent. In studies using primary microglia stimulated with lipopolysaccharide (LPS), Bay 65-1942 was shown to suppress the phosphorylation of both p38 MAPK and c-Jun N-terminal kinase (JNK). nih.gov This suggests that in certain inflammatory contexts, IKKβ inhibition can lead to a broader dampening of MAPK-driven inflammatory signaling, contrasting with the adaptive activation of ERK seen in some cancer models. nih.govnih.gov

Effects on MEK/ERK Pathway Activation

Regulation of Specific Gene Expression Profiles

By preventing the nuclear translocation of the p50/p65 heterodimer, Bay 65-1942 fundamentally alters the expression of a wide array of NF-κB target genes. Microarray analyses have provided detailed insights into these changes. For instance, in breast epithelial cells with oncogenic PI3K mutations, which exhibit heightened NF-κB activity, treatment with Bay 65-1942 significantly decreased the expression of NF-κB-dependent genes, including the cytokines IL-6 and CXCL1. nih.govunclineberger.org Conversely, in other models, the compound's effects reflect its complex interplay with other pathways; for example, the increase in IL-6 expression in drug-resistant CML cells is a direct consequence of the adaptive MEK/ERK activation. plos.org Furthermore, in a model of epithelial to mesenchymal transition (EMT) in retinal pigment epithelial (RPE) cells, Bay 65-1942 was found to restore the expression of a core set of down-regulated visual cycle genes while suppressing the elevation of key EMT-regulating genes. arvojournals.org

Table 2: Effects of Bay 65-1942 on Gene Expression in Different Cell Models

This table summarizes the regulatory effects of Bay 65-1942 on specific genes in various experimental systems.

Cell ModelContextGene(s)Effect of Bay 65-1942Reference
MCF10A Breast Epithelial CellsOncogenic PI3K mutationsIL-6, CXCL1Decreased expression nih.govunclineberger.org
MYL-R CML CellsImatinib (B729) resistanceIκBαDecreased mRNA expression plos.org
MYL-R CML CellsImatinib resistanceIL-6Increased mRNA expression (via MEK/ERK) researchgate.netplos.org
Human Stem Cell-derived RPETGF-β/TNF-α induced EMTVisual Cycle Genes (e.g., BEST1)Restored expression arvojournals.org
Human Stem Cell-derived RPETGF-β/TNF-α induced EMTEMT Regulators (e.g., SNAI1)Suppressed expression arvojournals.org
Wild Type Mouse Bone MarrowMyeloid progenitor cultureCFU-G related genesIncreased Colony Formation (CFU-G) plos.org

Inhibition of Stress-Induced NF-κB Transactivation

Bay 65-1942 (hydrochloride) is recognized as an ATP-competitive and selective inhibitor of IκB kinase β (IKKβ). medchemexpress.comselleckchem.comnih.govselleckchem.com The IKK complex, particularly its IKKβ subunit, is a critical component in the canonical nuclear factor-κB (NF-κB) signaling pathway. nih.gov This pathway is instrumental in regulating the expression of a multitude of genes involved in inflammation, immune responses, cell survival, and proliferation. nih.gov

The activation of the IKK complex under pro-inflammatory stimuli leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB, IκBα. nih.govnih.gov This degradation unmasks the nuclear localization sequence of the NF-κB heterodimer (typically p50-p65), allowing it to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB elements, to initiate the transcription of its target genes. nih.gov

Bay 65-1942 exerts its effect by selectively inhibiting the kinase activity of IKKβ. portico.org By doing so, it prevents the phosphorylation of IκBα, thereby blocking its degradation and keeping the NF-κB complex sequestered in the cytoplasm. portico.orgnih.gov Research has demonstrated that Bay 65-1942 effectively inhibits IKKβ-dependent signal transduction and subsequent NF-κB activation in various cell types and in response to different stimuli. portico.orgbiocrick.com For instance, in the human alveolar type II epithelium-like lung adenocarcinoma cell line A549, treatment with Bay 65-1942 was shown to inhibit IKKβ–dependent signal transduction and NF-κB activation. biocrick.com This targeted inhibition of the IKKβ/NF-κB signaling axis is a key mechanism underlying the compound's biological activities. aacrjournals.orgnih.gov

Effects on Chemokine, Cytokine, and Adhesion Molecule Expression

The NF-κB signaling pathway directly governs the expression of numerous pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules. nih.govportico.orgsigmaaldrich.com Consequently, by inhibiting NF-κB activation, IKKβ inhibitors like Bay 65-1942 are expected to suppress the expression of these inflammatory mediators. biocrick.com

Studies have shown that Bay 65-1942 can modulate the expression of specific chemokines. In ovarian cancer cell lines (FUOV1, NIH:OVCAR3, and IGROV1), treatment with Bay 65-1942 affected the mRNA levels of chemokines such as CXCL1, CXCL2, and CXCL8. medchemexpress.com In another context, the compound SC75741, which also impairs NF-κB subunit p65, was found to reduce the expression of various cytokines and chemokines. biocrick.com However, the effect of Bay 65-1942 is not always suppressive and can be context-dependent. A notable example is its paradoxical effect on Interleukin-6 (IL-6), which is detailed in the following section.

Modulation of IL-6 mRNA Expression

The regulation of Interleukin-6 (IL-6), a pleiotropic cytokine with significant roles in inflammation and cancer, by Bay 65-1942 has been a subject of detailed investigation, particularly in imatinib-resistant chronic myelogenous leukemia (CML) cells (MYL-R). nih.govresearchgate.net In MYL-R cells, which exhibit elevated NF-κB signaling, treatment with Bay 65-1942 (10 µM) for 12 hours led to an approximate two-fold decrease in the mRNA expression of IκBα, confirming the inhibition of the NF-κB pathway. nih.gov

Unexpectedly, this inhibition did not lead to a decrease in IL-6 expression. Instead, treatment with Bay 65-1942 resulted in a surprising 4.4-fold increase in IL-6 mRNA levels in these cells. nih.gov Further investigation revealed that this increase in IL-6 expression correlated with an activation of the MEK/ERK signaling pathway. nih.govresearchgate.net This suggests a complex interplay and potential feedback loop between the NF-κB and MEK/ERK pathways. The study demonstrated that the increase in MEK/ERK signaling induced by Bay 65-1942 could be prevented by co-treatment with a MEK inhibitor. nih.govresearchgate.net Furthermore, the combined inhibition of IKK and MEK resulted in a reduction of IL-6 mRNA expression, highlighting a potential strategy to overcome the paradoxical increase in this cytokine. nih.govresearchgate.net

Cellular Responses and Phenotypic Consequences

Induction of Apoptosis in Cellular Models

Bay 65-1942 has been shown to induce apoptosis, or programmed cell death, in certain cellular contexts. In MYL-R leukemia cells, the compound was observed to induce apoptosis by decreasing the expression of IKKβ. biocrick.com

The pro-apoptotic effect of Bay 65-1942 is significantly enhanced when used in combination with other signaling inhibitors. nih.gov In MYL-R cells, treatment with Bay 65-1942 (10 µM) alone induced a 1.3-fold increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. medchemexpress.comnih.gov When combined with the MEK inhibitor AZD6244 (5 µM), this effect was potentiated, leading to a 3.2-fold increase in caspase 3/7 activity. medchemexpress.comnih.gov This synergistic induction of apoptosis was further confirmed by the analysis of cleaved poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis. nih.gov

Table 1: Induction of Apoptosis in MYL-R Cells Caspase 3/7 activity measured after 24-hour treatment compared to a DMSO control.

Treatment Fold Increase in Caspase 3/7 Activity
Bay 65-1942 (10 µM) 1.3-fold
AZD6244 (5 µM) 2.0-fold
Bay 65-1942 + AZD6244 3.2-fold

Data sourced from multiple studies. medchemexpress.comnih.gov

Effects on Cell Viability and Proliferation

In line with its pro-apoptotic effects, Bay 65-1942 has been demonstrated to reduce cell viability and inhibit proliferation in specific cancer cell models. Treatment of MYL-R cells with Bay 65-1942 resulted in reduced cell viability. nih.govbiocrick.com

However, the impact on cell proliferation is not universal across all cell types. In a study involving MCF10A breast cancer cells expressing mutant PIK3CA, attenuation of the canonical NF-κB pathway with Bay 65-1942 did not affect monolayer growth or colony formation in soft agar. aacrjournals.org This indicates that the effect of IKKβ inhibition on cell proliferation is highly dependent on the specific genetic context and signaling network of the cancer cell. The most significant effects on cell viability have been observed when Bay 65-1942 is used in combination therapies. nih.govresearchgate.net

Synergistic Cellular Inhibition with MEK Pathway Antagonists

A prominent finding in the study of Bay 65-1942 is its synergistic interaction with inhibitors of the MEK pathway, such as AZD6244. nih.govresearchgate.net As noted earlier, inhibiting IKK with Bay 65-1942 can lead to a compensatory activation of the MEK/ERK pathway in MYL-R leukemia cells. nih.gov This adaptive response can limit the efficacy of single-agent therapy.

Co-treatment with Bay 65-1942 and a MEK inhibitor circumvents this resistance mechanism, leading to a synergistic inhibition of cell viability. nih.govresearchgate.net The synergy has been quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic effect. In MYL-R cells, the combination of Bay 65-1942 and AZD6244 demonstrated clear synergism at various effective concentrations. medchemexpress.comnih.gov This combined therapeutic strategy, by co-targeting the IKK/NF-κB and MEK/ERK pathways, results in a more potent anti-cancer effect, characterized by a significant loss of cell viability and enhanced apoptosis. nih.govresearchgate.net

Table 2: Synergistic Inhibition of Cell Viability in MYL-R Cells Combination Index (CI) values for Bay 65-1942 and AZD6244 co-treatment. CI < 1 indicates synergy.

Inhibitory Concentration Combination Index (CI) Value (Mean ± SD)
IC50 0.56 ± 0.09
IC75 0.48 ± 0.01
IC90 0.46 ± 0.02

Data represents the mean of three independent experiments. medchemexpress.comnih.gov

Preclinical Therapeutic Research Modalities and Findings

Oncological Research Applications

The role of the IKKβ/NF-κB pathway in promoting cancer cell survival and proliferation has prompted investigations into IKKβ inhibitors like Bay 65-1942 as potential anti-cancer agents. nih.govnih.gov

Investigations in Chronic Myelogenous Leukemia (CML) Models

Imatinib (B729), a BCR-Abl tyrosine kinase inhibitor, is a standard therapy for Chronic Myelogenous Leukemia (CML). nih.govashpublications.org However, resistance to imatinib can develop, often through mechanisms like the hyperactivation of Src family kinases, such as Lyn. nih.govsemanticscholar.org

Addressing Imatinib Resistance Mechanisms

In a CML cell model of imatinib resistance (MYL-R) characterized by the overexpression and activation of Lyn kinase, Bay 65-1942 was used to probe the involvement of downstream signaling pathways. nih.govresearchgate.net These resistant cells demonstrated elevated NF-κB signaling. nih.gov While targeting the IKK/NF-κB pathway with Bay 65-1942 was investigated, studies revealed an unexpected compensatory activation of the MEK/ERK signaling pathway. nih.govresearchgate.netplos.org This finding suggested that inhibiting IKK alone might be insufficient to overcome resistance in this context.

Further research showed that the combination of Bay 65-1942 with a MEK inhibitor (AZD6244) resulted in a synergistic loss of cell viability in the imatinib-resistant cells. nih.govplos.org Treatment of MYL-R cells with Bay 65-1942 alone reduced viability by approximately 37%, while the combination with AZD6244 reduced cell viability by about 84%. plos.orgnih.gov This combined inhibition also led to a significant increase in apoptosis, with caspase 3/7 activity increasing 3.2-fold compared to control cells. medchemexpress.com

Targeting Lyn-Dependent Kinase Activity

The imatinib-resistant MYL-R cell line exhibits Lyn-dependent hyperactivation of downstream kinases. nih.govresearchgate.net Research confirmed that inhibiting Lyn reduced the phosphorylation of both MEK and IKKα. nih.gov The use of Bay 65-1942 helped to identify IKKα as an important downstream target of Lyn. nih.gov Although Bay 65-1942 treatment alone led to an increase in IL-6 expression, a marker of inflammation and cell survival, this effect was prevented by co-treatment with a MEK inhibitor. nih.govnih.gov These findings suggest that a dual-targeting strategy against both MEK and IKKα could be a viable approach to inhibit Lyn-dependent imatinib-resistant CML. nih.govresearchgate.net

Exploration in other Cancer Cell Lines and Pathways

The utility of Bay 65-1942 has been explored in other cancer models. In breast cancer cells expressing mutant PIK3CA, attenuation of NF-κB signaling with Bay 65-1942 did not affect monolayer growth or colony formation, suggesting that the IKKβ/NF-κB pathway may not be a primary driver of proliferation in this specific genetic context. nih.gov The compound has also been noted in the literature as a tool for studying KRAS-induced lung cancer. nih.gov

Table 1: Summary of Bay 65-1942 Oncological Research Findings
Cancer Model/Cell LineResearch ContextKey FindingsReference
MYL-R (CML)Imatinib resistance; Lyn kinase hyperactivationInhibition of IKK with Bay 65-1942 induces compensatory MEK/ERK pathway activation. nih.govresearchgate.net
MYL-R (CML)Combination therapySynergistic reduction in cell viability (≈84%) and increased apoptosis when combined with MEK inhibitor AZD6244. nih.govplos.orgnih.gov
MCF10A (Breast Cancer)Mutant PIK3CA expressionInhibition of IKKβ with Bay 65-1942 had no effect on cell growth or colony formation. nih.gov

Inflammatory and Immunological Research Applications

Given the central role of the IKKβ/NF-κB pathway in mediating inflammation, Bay 65-1942 has been extensively studied in preclinical models of inflammatory conditions. probechem.comnih.gov

Attenuation of Myocardial Injury and Dysfunction in Ischemia-Reperfusion Studies

Myocardial ischemia-reperfusion (I/R) injury is an inflammatory condition where the NF-κB pathway has been implicated as a key mediator. physiology.orgnih.gov Preclinical studies in mouse models of I/R injury have demonstrated the cardioprotective effects of IKKβ inhibition with Bay 65-1942. physiology.orgphysiology.orgfrontiersin.org

Administration of Bay 65-1942 significantly reduced the left ventricular infarct size compared to untreated controls. physiology.orgnih.gov This protective effect was observed when the compound was administered prior to ischemia, at the time of reperfusion, and even up to two hours after reperfusion, highlighting a potential for delayed intervention. physiology.org The reduction in infarct size was accompanied by the preservation of cardiac function. physiology.orgnih.gov

Mechanistically, these benefits were associated with decreased expression of phosphorylated IκBα and phosphorylated p65 in the heart tissue, confirming target engagement of the NF-κB pathway. physiology.orgnih.gov Furthermore, treatment with Bay 65-1942 led to reduced serum levels of downstream pro-inflammatory cytokines, including TNF-α and IL-6. physiology.orgnih.gov These findings demonstrate that specific inhibition of IKKβ can provide both acute and delayed cardioprotection in the setting of I/R injury. physiology.org

Table 2: Cardioprotective Effects of Bay 65-1942 in a Mouse Myocardial I/R Injury Model
Intervention TimepointInfarct Size / Area at Risk (AAR)Key Biochemical FindingsReference
Vehicle (Control)70.7%Baseline levels medchemexpress.comphysiology.orgmedchemexpress.com
Prior to Ischemia42.7%Decreased phosphorylated IκBα and p65; Decreased serum TNF-α and IL-6. medchemexpress.comphysiology.orgmedchemexpress.com
At Reperfusion42.7% medchemexpress.comphysiology.orgmedchemexpress.com
2 Hours After Reperfusion29.4% medchemexpress.comphysiology.orgmedchemexpress.com

Compound and Protein Nomenclature

NameDescription
AblAbelson murine leukemia viral oncogene homolog 1
ATMAtaxia-telangiectasia mutated kinase
AZD6244 (Selumetinib)A MEK inhibitor
Bay 65-1942 (hydrochloride)A selective IKKβ inhibitor
BCR-AblBreakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 fusion protein
DasatinibA tyrosine kinase inhibitor
ERKExtracellular signal-regulated kinase
IKKα (IKBKA)Inhibitor of nuclear factor kappa-B kinase subunit alpha
IKKβ (IKBKB)Inhibitor of nuclear factor kappa-B kinase subunit beta
IL-6Interleukin-6
ImatinibA tyrosine kinase inhibitor
IκBαNuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha
JNKc-Jun N-terminal kinase
KitTyrosine-protein kinase Kit
LynA Src-family tyrosine kinase
MEKMitogen-activated protein kinase kinase
NEK9NIMA related kinase 9
NF-κBNuclear factor-κB
p65 (RelA)A subunit of the NF-κB transcription factor complex
PIK3CAPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha
PKCβProtein kinase C beta
TNF-αTumor necrosis factor-alpha
YesA Src-family tyrosine kinase

Research on Airway Inflammation and Hyperreactivity

Bay 65-1942 has demonstrated the ability to inhibit airway inflammation and hyperreactivity in preclinical models. probechem.com Specifically, in a model of cockroach allergen-induced airway inflammation, the compound was shown to be effective. probechem.com Research in this area has highlighted the connection between inflammation and airway hyperreactivity, a key feature of asthma. nih.gov

Studies on Leukocyte Trafficking Abrogation

Investigations have shown that Bay 65-1942 can efficiently abrogate leukocyte trafficking. probechem.com In a mouse model using carrageenan to induce leukocyte trafficking, the compound demonstrated inhibitory effects. probechem.com

Investigations in Models of Rheumatoid Arthritis

The potential of IKKβ inhibitors, such as Bay 65-1942, has been explored in the context of rheumatoid arthritis (RA). portico.org The nuclear factor-κB (NF-κB) pathway, which is regulated by IKKβ, is closely linked to the inflammatory processes in RA. portico.org Research has identified 2-amino-6-(2-hydroxyphenyl)-pyridines, the class to which Bay 65-1942 belongs, through high-throughput screening. portico.org Subsequent optimization led to the development of Bay 65-1942, a potent inhibitor of IKKβ kinase activity. portico.org This compound has been shown to selectively inhibit IKKβ-dependent signal transduction and NF-κB activation in various cell types in response to different stimuli. portico.org A gene expression biomarker has been used in predictive toxicology studies to identify chemicals that modulate NF-κB, including IKKβ inhibitors like Bay 65-1942. nih.gov

Research on Graft Versus Host Disease (GVHD) in Murine Models

Graft-versus-host disease (GVHD) is a significant complication following allogeneic hematopoietic stem cell transplantation (allo-HCT). nih.govnih.gov Murine models are crucial for studying the pathogenesis of both acute and chronic GVHD and for the initial development of potential therapeutic agents. nih.govnih.govfrontiersin.org Bay 65-1942 has been utilized in murine models of GVHD to investigate its therapeutic potential. biorxiv.org

Neurodegenerative Research Applications

Neuroprotective Effects in Lipopolysaccharide-Induced Neurotoxicity Models

Bay 65-1942, also referred to as Compound A, has demonstrated neuroprotective effects in models of lipopolysaccharide (LPS)-induced neurotoxicity. nih.govnih.gov Studies have shown that it can protect dopamine (B1211576) neurons from the damaging effects of LPS, both in laboratory cell cultures and in animal models. nih.gov The neuroprotective activity of the compound in these models was found to be dependent on the presence of microglial cells. nih.gov In animal studies, administration of Bay 65-1942 attenuated LPS-induced loss of dopaminergic neurons and reduced microglial activation in the substantia nigra pars compacta. nih.gov

The mechanism behind this neuroprotection involves the inhibition of microglia activation and the subsequent reduction in the production of various proinflammatory factors. nih.gov

Suppression of Microglial NADPH Oxidase Activity

A key aspect of the neuroprotective effect of Bay 65-1942 in LPS-induced neurotoxicity models is its ability to suppress the activity of microglial NADPH oxidase. nih.govnih.gov Mechanistic studies have revealed that the compound's neuroprotective effects are mediated, in part, by inhibiting this enzyme's activity, which leads to a decrease in the production of reactive oxygen species. nih.gov This suppression of NADPH oxidase activity is a crucial component of how Bay 65-1942 mitigates inflammation-related neuronal damage. nih.govnih.gov

Table of Research Findings for Bay 65-1942 (hydrochloride)

Research AreaModel SystemKey FindingsReferences
Airway Inflammation and HyperreactivityCockroach allergen-induced airway inflammation modelInhibited airway inflammation and hyperreactivity. probechem.com
Leukocyte TraffickingCarrageenan-induced leukocyte trafficking in miceEfficiently abrogated leukocyte trafficking. probechem.com
Rheumatoid ArthritisIn vitro cell-based assaysSelectively inhibited IKKβ-dependent signal transduction and NF-κB activation. portico.org
Graft Versus Host Disease (GVHD)Murine modelsInvestigated for therapeutic potential. biorxiv.org
NeuroprotectionLipopolysaccharide (LPS)-induced neurotoxicity models (in vitro and in vivo)Protected dopamine neurons, attenuated neuronal loss, and reduced microglial activation. nih.govnih.gov
Microglial NADPH Oxidase ActivityLPS-induced neurotoxicity modelsSuppressed the activity of microglial NADPH oxidase, decreasing reactive oxygen species production. nih.govnih.gov
Inhibition of NF-κB Cascade Signaling in Activated Microglia

Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative conditions like Parkinson's disease, with the microglial cell being central to initiating and executing inflammatory responses in the central nervous system. nih.gov The pro-inflammatory response of microglia is largely mediated by the transcription factor NF-κB. nih.gov Bay 65-1942, also referred to as Compound A in some studies, has been shown to afford potent neuroprotection by selectively inhibiting NF-κB activation. nih.gov

In models of lipopolysaccharide (LPS)-induced neurotoxicity, which stimulates a strong inflammatory response in microglia, Bay 65-1942 demonstrated significant protective effects on dopamine neurons. nih.gov Mechanistic studies revealed that the neuroprotective effects are mediated by the suppression of the NF-κB cascade signaling pathway in activated microglia. nih.gov Bay 65-1942 specifically blocks the catalytic activity of IKKβ, which is essential for the phosphorylation of IκBα, the inhibitor of NF-κB. nih.govphysiology.org This inhibition prevents the release and nuclear translocation of the active p50/p65 NF-κB heterodimer, thereby blocking the transcription of pro-inflammatory genes. nih.gov In rat mesencephalic neuron-glia cultures, pretreatment with Bay 65-1942 reversed LPS-induced neurotoxicity and attenuated the increase of inducible nitric oxide synthase (iNOS) protein expression, a downstream target of NF-κB.

Table 1: Effect of Bay 65-1942 on NF-κB Signaling in Microglia

Model System Inducer Effect of Bay 65-1942 Mechanism Reference
Rat Mesencephalic Neuron-Glia CulturesLipopolysaccharide (LPS)Reversed neurotoxicity, attenuated iNOS expressionSelective inhibition of NF-κB activation
Murine Model of Parkinson's DiseaseLipopolysaccharide (LPS)Attenuated loss of dopamine neurons, inhibited microglial activationSuppression of the NF-κB cascade signaling pathway through IKKβ inhibition nih.gov

Modulation of Huntingtin (HTT) Protein Phosphorylation

Post-translational modifications of the Huntingtin (HTT) protein, particularly phosphorylation at N-terminal residues, are believed to have significant implications for its pathological properties in Huntington's disease. nih.govnih.gov Research has identified IKKβ (IKBKB) as a key regulator of HTT phosphorylation. nih.gov

Phosphorylation at Serine 13 (S13) of the HTT protein is a critical modification that can influence its aggregation and toxicity. nih.govembopress.org Studies have demonstrated that IKKβ can increase the levels of phosphorylated S13 HTT (pS13 HTT). nih.gov The specificity of this action was confirmed using Bay 65-1942. In cell models, the ability of IKKβ to increase pS13 HTT levels was sensitive to pharmacological inhibition by Bay 65-1942 in a concentration-dependent manner. nih.gov This finding directly links the kinase activity of IKKβ to the phosphorylation of HTT at the S13 residue. nih.gov This modulation of pS13 HTT levels by IKKβ is associated with a significant decrease in the aggregation of mutant HTT in cellular models. nih.gov

The regulation of HTT phosphorylation by IKKβ appears to occur through a non-canonical pathway. nih.gov Canonical IKK signaling typically involves a complex of IKKα, IKKβ, and NEMO (IKKγ), leading to the phosphorylation of IκBα and subsequent activation of NF-κB. portico.orgnih.gov However, the IKKβ-mediated phosphorylation of HTT at S13 is associated with the activation of a non-canonical pathway involving IRF3 activation, rather than the canonical pathway that activates NF-κB. nih.gov

Furthermore, the catalytic activity of IKKβ in this context is itself regulated by protein phosphatases, including Protein Phosphatase 2A (PP2A). nih.gov Experiments using the phosphatase inhibitor okadaic acid (OA) revealed the capacity of IKKβ to increase pS13 HTT levels, an effect that was then blocked by Bay 65-1942. nih.gov This suggests that the regulation of pS13 HTT levels by IKKβ is a dynamic process involving a non-canonical, IKK complex-independent mechanism that is dependent on IKKβ's catalytic activity and modulated by phosphatases like PP2A. nih.gov

Table 2: Bay 65-1942 in the Study of HTT Phosphorylation

Target Finding Experimental Detail Reference
Serine 13 (S13) HTTIKKβ increases pS13 HTT levels.Bay 65-1942 inhibits the IKKβ-mediated increase of pS13 HTT in a dose-dependent manner. nih.gov
IKK PathwayIKKβ regulates pS13 HTT via a non-canonical pathway.The pathway is associated with IRF3 activation, not canonical IκBα activation. nih.gov
Phosphatase InvolvementIKKβ activity on HTT is regulated by phosphatases like PP2A.The effect of IKKβ on pS13 HTT is revealed in the presence of a phosphatase inhibitor and blocked by Bay 65-1942. nih.gov
Regulation of Serine 13 HTT Phosphorylation

Other Investigational Disease Models and Mechanisms

The primary mechanism of Bay 65-1942, the inhibition of IKKβ, has been explored in a variety of other preclinical disease models beyond neuroinflammation and Huntington's disease.

Myocardial Ischemia-Reperfusion (IR) Injury : In murine models of acute myocardial IR, Bay 65-1942 provided significant cardioprotection. physiology.org Administration of the compound reduced the left ventricular infarct size and preserved cardiac function. physiology.orgbiocrick.com This protective effect was associated with decreased expression of phosphorylated-IκBα and phosphorylated-p65, confirming the suppression of NF-κB activity in myocardial tissue. physiology.org The treatment also decreased serum levels of the pro-inflammatory cytokines TNF-α and IL-6. physiology.org

Chronic Inflammatory Diseases : The role of NF-κB in regulating immune and inflammatory responses has made it a key target for diseases like rheumatoid arthritis. portico.org Bay 65-1942 was developed as a selective inhibitor of IKKβ-dependent signal transduction and NF-κB activation, showing anti-inflammatory effects across various cell types and stimuli. portico.org

Airway Inflammation : In a model of allergic airway inflammation, Bay 65-1942 was shown to inhibit cockroach allergen-induced airway inflammation and hyperreactivity. probechem.com

Cancer : Deregulated NF-κB signaling is implicated in many human malignancies. nih.gov Bay 65-1942 has been investigated in preclinical cancer models, including KRAS-induced lung cancer. nih.gov In other studies, it demonstrated a synergistic inhibition of cell viability in certain cancer cell lines when used in combination with other kinase inhibitors. medchemexpress.commedchemexpress.com

Advanced Research Methodologies and Analytical Approaches

Kinome Profiling Using Multiplexed Kinase Inhibitor Beads (MIBs) and Quantitative Mass Spectrometry (MS)

To understand the broader kinase interaction landscape of Bay 65-1942, researchers employ kinome profiling techniques. nih.gov One such powerful method is the use of Multiplexed Kinase Inhibitor Beads (MIBs) coupled with quantitative mass spectrometry (MS). nih.govresearchgate.net This approach allows for the simultaneous assessment of the abundance and activity of a large number of kinases within a cell lysate. nih.govresearchgate.net

In studies involving imatinib-resistant leukemia cell lines (MYL-R), MIB/MS analysis has been instrumental. nih.govresearchgate.net This technique helped to identify that while Bay 65-1942 targets IKK, it can also lead to compensatory changes in other signaling pathways. nih.govresearchgate.net Specifically, treatment with Bay 65-1942 was found to increase the signaling of the MEK/ERK pathway. nih.govresearchgate.net This kind of detailed, systems-level view is crucial for understanding potential resistance mechanisms and for designing rational combination therapies. nih.govresearchgate.net The MIB/MS platform provides a quantitative profile of kinase activity, offering insights that might be missed by more targeted assays. nih.govnih.govresearchgate.net

Cellular Assay Systems for Functional Assessment

The functional consequences of IKKβ inhibition by Bay 65-1942 are evaluated through a variety of cellular assay systems. These assays provide critical data on how the compound affects cell health, survival, and specific signaling pathways.

Cell Viability Assays (e.g., MTS assay)

Cell viability assays are fundamental to understanding the cytotoxic or cytostatic effects of Bay 65-1942. The MTS assay, a colorimetric method, is commonly used to quantify the number of viable cells in a culture after treatment with the compound. medchemexpress.com

In studies on MYL-R leukemia cells, the MTS assay was used to determine the IC50 concentration of Bay 65-1942. medchemexpress.comnih.gov Research has shown that treatment with Bay 65-1942 alone can reduce cell viability. nih.gov For instance, at a concentration of 10 µM, Bay 65-1942 reduced MYL-R cell viability by approximately 37% compared to control cells treated with DMSO. nih.gov Furthermore, these assays are crucial for evaluating synergistic effects when Bay 65-1942 is used in combination with other inhibitors, such as the MEK inhibitor AZD6244. medchemexpress.comnih.gov The combination of these two inhibitors demonstrated a synergistic inhibition of cell viability. medchemexpress.comnih.gov

Cell LineTreatmentEffect on Cell ViabilityReference
MYL-RBay 65-1942 (10 µM)~37% reduction nih.gov
MYL-RAZD6244 (5 µM)~50% reduction nih.gov
MYL-RBay 65-1942 (10 µM) + AZD6244 (5 µM)~84% reduction nih.gov

Apoptosis Induction Assays (e.g., Caspase-3/7 activation)

To determine if the reduction in cell viability is due to the induction of programmed cell death, or apoptosis, researchers utilize assays that measure the activity of key apoptotic enzymes like caspases. The activation of caspase-3 and caspase-7 is a hallmark of apoptosis.

In MYL-R cells, treatment with Bay 65-1942 was shown to induce a modest 1.3-fold increase in caspase-3/7 activity compared to control cells. medchemexpress.comnih.gov When combined with the MEK inhibitor AZD6244, which on its own induced a 2-fold increase, the combination led to a more significant 3.2-fold increase in caspase-3/7 activity. medchemexpress.comnih.gov This suggests that while IKKβ inhibition by Bay 65-1942 can trigger apoptosis, its pro-apoptotic effect is enhanced when compensatory signaling pathways are also blocked. nih.gov

TreatmentFold Increase in Caspase-3/7 ActivityReference
Bay 65-19421.3 medchemexpress.comnih.gov
AZD62442.0 medchemexpress.comnih.gov
Bay 65-1942 + AZD62443.2 medchemexpress.comnih.gov

Reporter Gene Assays for NF-κB Activation

Given that IKKβ is a central kinase in the canonical NF-κB signaling pathway, reporter gene assays are employed to directly measure the effect of Bay 65-1942 on NF-κB transcriptional activity. nih.gov These assays typically use a plasmid containing a reporter gene (such as luciferase) under the control of a promoter with NF-κB binding sites.

Bay 65-1942 has been shown to inhibit stress-induced NF-κB transactivation. probechem.com In human HepG2 cells, a gene expression biomarker has been used to predict the suppression of NF-κB after exposure to various inhibitors, including Bay 65-1942. nih.gov This demonstrates the compound's ability to effectively block the downstream transcriptional consequences of IKKβ activation. probechem.comnih.gov

In Vitro Biochemical and Molecular Analyses

To dissect the molecular mechanisms of Bay 65-1942 action, researchers turn to in vitro biochemical and molecular techniques that allow for the direct visualization and quantification of protein levels and their phosphorylation status.

Immunoblotting and Protein Phosphorylation Analysis

Immunoblotting, or Western blotting, is a cornerstone technique for studying the effects of Bay 65-1942 on specific proteins within a signaling cascade. medchemexpress.comnih.govnih.gov This method allows for the detection of total protein levels and, crucially, the levels of phosphorylated (activated) proteins using phospho-specific antibodies.

In studies of MYL-R cells, immunoblotting confirmed the findings from MIB/MS analysis. nih.gov Treatment with Bay 65-1942 led to an increase in the phosphorylation of MEK and ERK, indicating an activation of this pathway. nih.gov This technique was also used to confirm the induction of apoptosis by detecting the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases. nih.gov Furthermore, in other cellular contexts, immunoblotting has been used to show that Bay 65-1942 can inhibit the phosphorylation of IκBα, preventing its degradation and the subsequent release of NF-κB. plos.org In studies on Huntington's disease models, Bay 65-1942 was shown to inhibit the IKBKB-mediated phosphorylation of huntingtin (HTT) at serine 13 in a dose-dependent manner. nih.gov

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Quantitative Real-Time PCR (qRT-PCR) has been instrumental in elucidating the effects of Bay 65-1942 on gene expression, particularly in cancer and neuroinflammation studies. In a model of imatinib-resistant Chronic Myelogenous Leukemia (CML), MYL-R cells treated with Bay 65-1942 were analyzed for changes in the mRNA expression of genes related to the NF-κB pathway. nih.gov

Treatment with Bay 65-1942 resulted in an approximately two-fold decrease in IκBα mRNA expression, which is an expected outcome of IKKβ inhibition. nih.gov Surprisingly, the same treatment led to a significant increase in Interleukin-6 (IL-6) mRNA expression. nih.gov However, when Bay 65-1942 was used in combination with the MEK inhibitor AZD6244, this increase in IL-6 expression was prevented. nih.gov

In the context of neuroinflammation, real-time reverse transcription-PCR was used to assess the expression of pro-inflammatory genes in microglia. Bay 65-1942, also referred to as Compound A, was shown to inhibit the lipopolysaccharide (LPS)-induced expression of genes for tumor necrosis factor-alpha (TNFα), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β). nih.gov

Table 1: Effect of Bay 65-1942 on Gene Expression in MYL-R CML Cells

Gene Treatment Change in mRNA Expression Reference
IκBα Bay 65-1942 (10 µM) ≈ 2-fold decrease nih.gov
IL-6 Bay 65-1942 (10 µM) ≈ 2- to 4.4-fold increase nih.govresearchgate.net

Enzyme Kinase Assays (e.g., GST-IκBα phosphorylation)

Enzyme kinase assays have been fundamental in quantifying the inhibitory potency and selectivity of Bay 65-1942. A key assay measures the IKKβ-catalyzed phosphorylation of a glutathione (B108866) S-transferase (GST)-tagged IκBα substrate (GST-IκBα). scientificlabs.co.uksigmaaldrich.com In this type of assay, the enzyme (IKKβ) is incubated with the substrate and radiolabeled ATP, and the incorporation of the phosphate (B84403) group into the substrate is measured. scientificlabs.co.uk

Using this method, Bay 65-1942, also known as KINK-1, was found to be a potent inhibitor of IKKβ-catalyzed GST-IκBα phosphorylation, exhibiting an IC₅₀ of 4 nM. scientificlabs.co.uksigmaaldrich.com The compound acts as an ATP-competitive inhibitor with a high affinity for IKKβ (Ki = 2 nM). probechem.comscientificlabs.co.uk Furthermore, these assays demonstrated significant selectivity for IKKβ over the IKKα isoform, with a Ki of 135 nM for IKKα, indicating over 50-fold selectivity. probechem.comscientificlabs.co.uk The compound showed no significant inhibition (IC₅₀ >10 µM) against a panel of other kinases, including IKK3, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC. probechem.comsigmaaldrich.com

Table 2: Inhibitory Activity of Bay 65-1942 in Kinase Assays

Target/Assay Metric Value Reference
IKKβ (GST-IκBα phosphorylation) IC₅₀ 4 nM scientificlabs.co.uksigmaaldrich.com
IKKβ Ki 2 nM probechem.comscientificlabs.co.uk
IKKα Ki 135 nM scientificlabs.co.uksigmaaldrich.com

In Vivo Preclinical Model Systems and Ex Vivo Analyses

Murine Models of Chronic Myelogenous Leukemia

Bay 65-1942 has been evaluated in the context of CML, specifically in an imatinib-resistant cell line (MYL-R) which serves as a model for drug-resistant leukemia. nih.gov Studies using these cells revealed that while Bay 65-1942 effectively inhibited NF-κB signaling, it also led to the activation of the MEK/ERK pathway. nih.gov

This finding prompted investigations into combination strategies. The combined inhibition of MEK with AZD6244 and IKK with Bay 65-1942 resulted in a synergistic loss of cell viability in MYL-R cells. nih.gov Compared to either agent alone, the combination treatment significantly reduced cell viability by approximately 84%. researchgate.netresearchgate.net Furthermore, this combination led to a 3.2-fold increase in apoptosis, as measured by caspase 3/7 activation, demonstrating a cooperative effect in inducing cell death in this CML model. medchemexpress.commedchemexpress.com

Animal Models for Ischemia-Reperfusion Injury

The therapeutic potential of Bay 65-1942 has been explored in murine models of myocardial ischemia-reperfusion (IR) injury. physiology.orgphysiology.orgnih.gov In these models, C57BL/6 mice undergo temporary ligation of the left anterior descending (LAD) artery, followed by reperfusion, which mimics the damage caused by a heart attack. physiology.orgphysiology.orgnih.gov

Administration of Bay 65-1942 significantly reduced the size of the myocardial infarct (dead tissue). physiology.orgphysiology.orgnih.gov Compared to vehicle-treated animals, which had an infarct-to-area at risk (AAR) ratio of 70.7%, mice treated with Bay 65-1942 showed a significantly smaller ratio. medchemexpress.comphysiology.org The protective effect was observed when the compound was administered prior to ischemia, at the time of reperfusion, or even 2 hours after reperfusion began. medchemexpress.comphysiology.org Pre-treatment with the IKKβ inhibitor also helped preserve cardiac function. physiology.orgnih.gov

Table 3: Effect of Bay 65-1942 on Infarct Size in a Murine Myocardial IR Model

Treatment Group Infarct to Area at Risk (AAR) Ratio (%) Reference
Sham 5.8 ± 3.4 medchemexpress.comphysiology.org
Vehicle 70.7 ± 3.4 medchemexpress.comphysiology.org
Bay 65-1942 (Prior to Ischemia) 42.7 ± 4.1 medchemexpress.comphysiology.org
Bay 65-1942 (At Reperfusion) 42.7 ± 7.5 medchemexpress.comphysiology.org

Rodent Models of Neuroinflammation

Bay 65-1942 (also reported as Compound A) has been investigated in rodent models of neuroinflammation, a key process in neurodegenerative diseases. biorxiv.orgijbs.com In models using lipopolysaccharide (LPS) to induce inflammation, IKKβ activity is increased in the substantia nigra. ijbs.com Administration of Bay 65-1942 was found to inhibit this microglial activation and attenuate the loss of dopamine (B1211576) neurons. ijbs.com

The compound has also been shown to be efficacious in vivo against systemic inflammation that can impact the central nervous system. It effectively reduces LPS-induced plasma TNF-α production in both mice and rats. scientificlabs.co.uksigmaaldrich.com Additionally, in a mouse model of carrageenan-induced inflammation, Bay 65-1942 was shown to abrogate leukocyte trafficking, a critical step in the inflammatory cascade. probechem.com

Assessment of Inflammatory Markers in Biological Samples

Across various preclinical models, the efficacy of Bay 65-1942 has been substantiated by measuring its effect on a range of inflammatory markers in biological samples.

In the myocardial ischemia-reperfusion model, treatment with Bay 65-1942 led to a significant reduction in several key markers. physiology.orgphysiology.orgnih.gov Analysis of myocardial tissue showed decreased expression of phosphorylated IκBα and phosphorylated p65, confirming target engagement within the heart. physiology.orgnih.gov Serum analysis revealed significantly lower levels of the cardiac injury marker creatine (B1669601) kinase-MB fraction (CK-MB) as well as the pro-inflammatory cytokines TNF-α and IL-6. medchemexpress.comphysiology.orgphysiology.org

In neuroinflammation studies, Bay 65-1942 inhibited the production of inflammatory mediators in microglia and reduced plasma levels of TNF-α in LPS-challenged rodents. scientificlabs.co.ukijbs.com In CML cells, its impact on IκBα and IL-6 mRNA levels was quantified. nih.gov

Table 4: Inflammatory Markers Modulated by Bay 65-1942 in Preclinical Models

Model System Sample Type Marker Effect Reference
Myocardial IR Myocardial Tissue Phosphorylated-IκBα Decreased physiology.orgphysiology.org
Myocardial IR Myocardial Tissue Phosphorylated-p65 Decreased physiology.orgnih.gov
Myocardial IR Serum Creatine Kinase-MB (CK-MB) Decreased medchemexpress.comphysiology.org
Myocardial IR Serum TNF-α Decreased physiology.orgphysiology.org
Myocardial IR Serum IL-6 Decreased physiology.orgphysiology.org
Neuroinflammation Plasma (Rat/Mouse) TNF-α Decreased scientificlabs.co.uksigmaaldrich.com
CML MYL-R Cells IκBα mRNA Decreased nih.gov

Table of Compounds

Compound Name Other Names/Synonyms
Bay 65-1942 (hydrochloride) Compound A, KINK-1
AZD6244 Selumetinib
Imatinib (B729) STI571
Lipopolysaccharide LPS

Future Directions and Unexplored Academic Avenues

Development of Novel Analogs and Derivative Compounds

A key approach involves structure-activity relationship (SAR) studies, where systematic modifications to the cyclopropylmethoxy, hydroxyphenyl, and piperidinyl moieties of the Bay 65-1942 molecule could elucidate their respective contributions to potency and selectivity. chemdiv.com The generation of a focused library of derivatives would enable a deeper understanding of the pharmacophore required for IKKβ inhibition. Such research could lead to second-generation inhibitors that retain the therapeutic benefits of IKKβ inhibition while minimizing potential liabilities, a critical step for clinical translation. babraham.ac.uk

Exploration of Synergistic Therapeutic Strategies with Existing Modalities

A significant area of future investigation lies in combining Bay 65-1942 with other therapeutic agents to achieve synergistic effects. This approach is particularly promising in complex diseases like cancer, where targeting multiple signaling pathways can overcome drug resistance.

One notable example is in imatinib-resistant Chronic Myelogenous Leukemia (CML). In a CML cell model (MYL-R), which exhibits hyperactivation of Src family kinases like Lyn, treatment with Bay 65-1942 in combination with the MEK inhibitor AZD6244 resulted in a synergistic loss of cell viability and increased apoptosis. plos.orgnih.gov While Bay 65-1942 alone inhibited the NF-κB pathway, it also caused an unexpected increase in MEK/ERK signaling. plos.org Co-treatment with the MEK inhibitor AZD6244 prevented this increase, leading to a potent synergistic effect. plos.orgnih.gov

Another preclinical application involves epithelial ovarian cancer, where IKK inhibitors, including Bay 65-1942, have been shown to suppress tumor growth and angiogenesis by downregulating the expression of chemokines like CXCL1, CXCL2, and CXCL8. mdpi.com Combining Bay 65-1942 with other agents, such as the proteasome inhibitor bortezomib, has been suggested as a strategy to enhance treatment effectiveness in this cancer type. mdpi.com

Table 1: Synergistic Effects of Bay 65-1942 with AZD6244 in Imatinib-Resistant CML Cells

Treatment Group Combination Index (CI) at IC75 Caspase 3/7 Activation (Fold Increase)
AZD6244 (5 µM) N/A 2.0
Bay 65-1942 (10 µM) N/A 1.3
AZD6244 + Bay 65-1942 0.48 ± 0.01 3.2

Data derived from studies on MYL-R cells. plos.orgmedchemexpress.commedchemexpress.com A CI value < 1 indicates synergism.

Investigation of Unidentified Molecular Targets and Off-Target Effects

A thorough understanding of the complete kinase selectivity profile of Bay 65-1942 is essential for predicting its full range of biological effects and potential toxicities. While it is known as a selective IKKβ inhibitor, even highly specific compounds can possess off-target activities. babraham.ac.ukresearchgate.net Due to the structural similarity among protein kinase ATP-binding sites, ATP-competitive inhibitors may interact with other kinases, particularly at higher concentrations. babraham.ac.uknih.gov

Kinase profiling studies have demonstrated that Bay 65-1942 has high selectivity for IKKβ. Its activity against a panel of other kinases was found to be significantly lower, indicating a favorable selectivity profile. researchgate.netnih.gov However, the off-target effects of many small-molecule inhibitors are not always fully characterized, and continued investigation using advanced techniques is warranted. portico.org Modern methods like multiplexed kinase inhibitor beads (MIBs) combined with mass spectrometry can provide a comprehensive, unbiased view of the "kinome" and identify previously unknown protein interactions, as demonstrated in studies profiling kinome adaptations in drug-resistant leukemia. plos.orgnih.gov

Table 2: Reported Off-Target Kinase Activity of Bay 65-1942

Kinase Activity Level
IKKε >30-fold less sensitive than IKKβ
MKK4 IC50 > 10 µM
MKK7 IC50 > 10 µM
ERK-1 IC50 > 10 µM
Syk IC50 > 10 µM
Lck IC50 > 10 µM
Fyn IC50 > 10 µM
PI3Kγ IC50 > 10 µM
PKA IC50 > 10 µM
PKC IC50 > 10 µM

Data from in vitro kinase assays. babraham.ac.ukresearchgate.netnih.gov

Elucidation of Broader Biological System Impacts Beyond Current Research Focus

Future research should aim to uncover the broader physiological and pathophysiological impacts of Bay 65-1942 beyond its well-documented role in inflammation and cancer cell signaling. The IKK/NF-κB pathway is a central regulator of cellular processes, and its inhibition is likely to have wide-ranging consequences across different organ systems.

Preclinical studies have already provided glimpses into these broader effects. For instance, in cardiovascular research, Bay 65-1942 has been shown to attenuate myocardial injury and dysfunction in a mouse model of ischemia-reperfusion injury. portico.orgfrontiersin.org In pulmonology, it has been studied for its effects in models of chronic pulmonary inflammation and KRAS-induced lung cancer. nih.govspringermedizin.de Furthermore, its application in models of LPS-induced neurotoxicity suggests a potential role in modulating neuroinflammatory processes. nih.govnih.gov A more systematic investigation into its effects on the central nervous, cardiovascular, and metabolic systems could reveal novel therapeutic applications or important safety considerations.

Application in Emerging Disease Models and Pathways

The application of Bay 65-1942 to novel and emerging disease models is a key avenue for future discovery. As the understanding of the role of the NF-κB pathway in different pathologies expands, so too will the potential applications for its inhibitors.

Emerging areas of interest include:

Neurodegenerative Diseases: The IKKβ-mediated NF-κB pathway is implicated in the neuroinflammation that contributes to Parkinson's disease. nih.gov In animal models of the disease, administration of IKKβ inhibitors like Bay 65-1942 has been reported to inhibit microglial activation and attenuate the loss of dopamine (B1211576) neurons. nih.govbiorxiv.org This suggests a potential disease-modifying strategy for Parkinson's and possibly other neurodegenerative conditions like Alzheimer's disease where neuroinflammation is a key component. nih.gov

Chronic Obstructive Pulmonary Disease (COPD): Bay 65-1942 is listed among several IKK2 inhibitors considered as potential anti-inflammatory medicines for COPD, a disease characterized by an abnormal inflammatory response in the lungs. springermedizin.deersnet.orgersnet.org

Myocardial Ischemia-Reperfusion Injury: In animal models, Bay 65-1942 has been demonstrated to reduce infarct size and preserve cardiac function when administered during ischemia-reperfusion events, highlighting its potential in acute cardiac care. medchemexpress.commedchemexpress.comfrontiersin.org

Drug Resistance in Cancer: As demonstrated in CML models, Bay 65-1942 can be used to probe and potentially overcome resistance mechanisms that involve the activation of inflammatory signaling pathways like NF-κB. plos.orgresearchgate.net

Exploring these and other pathways will continue to define the therapeutic potential of targeting IKKβ with compounds like Bay 65-1942.

Q & A

Q. What is the molecular mechanism of Bay 65-1942 hydrochloride, and how does it selectively inhibit IKKβ?

this compound is an ATP-competitive inhibitor that selectively targets the IKKβ subunit of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. Its selectivity arises from structural interactions with the ATP-binding pocket of IKKβ, effectively blocking phosphorylation of IκBα and subsequent NF-κB activation . In vitro studies demonstrate that at IC50 concentrations (e.g., 10 µM), it suppresses IKKβ activity by >90%, with minimal off-target effects on other kinases (e.g., IKKα or TBK1) .

Methodological Note : Validate target engagement using Western blotting for phospho-IκBα or electrophoretic mobility shift assays (EMSA) for NF-κB DNA binding .

Q. How should this compound be prepared and stored for experimental use?

  • Solubility : Dissolve in DMSO at 50 mg/mL (115.76 mM) with sonication. For aqueous solutions, use concentrations ≤2.5 mg/mL (5.79 mM) in PBS or cell culture media .
  • Storage : Store powder at -20°C (stable for 3 years). Aliquot dissolved stocks at -80°C (stable for 6 months) to avoid freeze-thaw cycles and hydrolysis .
  • Critical Tip : Pre-warm DMSO stocks to room temperature to prevent precipitation in cell-based assays .

Q. What in vitro models demonstrate the efficacy of this compound in reducing cellular damage?

this compound reduces infarct size and apoptosis in myocardial ischemia-reperfusion (IR) models. Key findings include:

  • Caspase Activation : Induces 1.3-fold caspase 3/7 activation in MYL-R cells compared to DMSO controls, with synergistic effects (3.2-fold) when combined with MEK inhibitors like AZD6244 .
  • Cell Viability : At 10 µM, it reduces cell viability by 50% in 24-hour treatments (MTS assay), with IC50 values validated via dose-response curves .

Table 1 : In Vitro Synergy with AZD6244 (MEK Inhibitor)

Inhibitor CombinationCI Value (Mean ± SD)Caspase 3/7 Activation (Fold Change)
AZD6244 (5 µM) + Bay 65-1942 (10 µM)0.48 ± 0.01 (IC75)3.2×

Advanced Research Questions

Q. How should researchers design experiments to test synergistic effects between this compound and MEK inhibitors?

  • Dose Optimization : Use fixed-ratio combinations (e.g., IC50 for AZD6244 = 5 µM; Bay 65-1942 = 10 µM) and calculate Combination Index (CI) values via the Chou-Talalay method. CI < 1 indicates synergy .
  • Experimental Workflow :

Seed MYL-R cells in 96-well plates.

Treat with inhibitors alone or in combination for 24 hours.

Quantify viability (MTS assay) and apoptosis (caspase-Glo 3/7 assay).

Normalize data to DMSO controls and analyze CI using CompuSyn software .

Key Challenge : Ensure consistent cell density and avoid edge effects in plate layouts .

Q. How can discrepancies in reported infarct size reduction across studies be addressed?

Discrepancies may arise from differences in:

  • Animal Models : Studies using C57BL/6 mice report a 30% reduction in infarct size (AAR ratio) with 5 mg/kg Bay 65-1942 pre-treatment, while free base formulations (e.g., Bay 65-1942 free base) show variable effects due to bioavailability differences .
  • Timing of Administration : Infarct size reduction is most significant when administered pre-ischemia (-30 min) versus post-reperfusion (+2 hr) .

Resolution : Standardize protocols using in vivo IR models with echocardiography and troponin-I/CK-MB as secondary endpoints .

Q. What methods validate target engagement and off-target effects in cellular models?

  • Kinase Profiling : Use multiplex inhibitor bead (MIB) assays to assess selectivity across 300+ kinases .
  • Pathway Analysis : Perform qPCR for NF-κB target genes (e.g., CXCL1, IL-6) or phospho-specific flow cytometry for IKKβ activity .
  • Negative Controls : Include inactive enantiomers (e.g., Bay 65-1942 R-form, HY-50949A) to rule out nonspecific effects .

Data Interpretation Tip : Pair proteomic profiling (e.g., SILAC) with siRNA knockdown to confirm on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.